3-(2,5-Difluorophenyl)-3-oxopropanal
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Overview
Description
3-(2,5-Difluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanal typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an appropriate acetophenone (such as 2,5-difluoroacetophenone) reacts with a suitable aldehyde (such as benzaldehyde derivatives) in the presence of a base like sodium hydroxide . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 3-(2,5-Difluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,5-Difluorophenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s difluorophenyl group can enhance its binding affinity to target proteins, while the carbonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)-3-oxopropanal: Similar structure but with different fluorine substitution pattern.
3-(2,4-Difluorophenyl)-3-oxopropanal: Another isomer with fluorine atoms at different positions.
3-(2,5-Dimethoxyphenyl)-3-oxopropanal: Contains methoxy groups instead of fluorine atoms.
Uniqueness
3-(2,5-Difluorophenyl)-3-oxopropanal is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with biological targets. The presence of fluorine atoms can also enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHFTLUOGWAJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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